2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde
Description
Systematic IUPAC Nomenclature and Molecular Formula Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde, which accurately reflects the positions and nature of all substituents on the benzaldehyde core structure. The compound is registered under Chemical Abstracts Service number 886362-88-5, providing a unique identifier for this specific molecular entity. The molecular formula C14H9Cl2FO2 indicates the presence of fourteen carbon atoms, nine hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms, yielding a molecular weight of 299.12 grams per mole.
The nomenclature system correctly identifies the benzaldehyde core as the parent structure, with the aldehyde functional group establishing the primary naming convention. The systematic numbering begins from the carbon bearing the aldehyde group, designated as position 1, with subsequent positions numbered consecutively around the aromatic ring. The chlorine substituents occupy positions 2 and 4, while the complex phenoxymethyl substituent is located at position 6. The phenoxymethyl group itself consists of a methylene bridge connecting the benzene ring to a 4-fluorophenoxy moiety, where the fluorine atom is positioned para to the oxygen attachment point.
The Standard International Chemical Identifier key for this compound is VCNBNXKDISQHEH-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The InChI code 1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2 offers a systematic representation of the molecular connectivity and stereochemistry.
Crystallographic Characterization and Three-Dimensional Conformational Studies
The compound exhibits distinct crystallographic properties that reflect its complex molecular architecture and intermolecular interactions. Under standard conditions, this compound exists as a white to yellow solid with specific storage requirements of 2-8 degrees Celsius, indicating moderate thermal stability. The physical state and color variation suggest the presence of multiple conformational states or potential impurities that affect the optical properties of the crystalline material.
The three-dimensional molecular structure demonstrates significant conformational flexibility, particularly around the methylene bridge connecting the benzaldehyde core to the fluorophenoxy substituent. This flexibility arises from the rotational freedom about the carbon-oxygen single bonds and the methylene carbon-aromatic carbon bond. The preferred conformations are influenced by a combination of steric interactions between the substituents and electronic effects arising from the halogen atoms and oxygen functionalities.
Computational studies and structural analysis indicate that the compound can adopt multiple low-energy conformations in solution, with the relative populations dependent on solvent polarity and temperature conditions. The chlorine atoms at positions 2 and 4 create significant steric bulk around the benzaldehyde core, influencing the orientation of the phenoxymethyl substituent at position 6. The fluorine atom on the terminal phenyl ring contributes to the overall dipole moment of the molecule and affects intermolecular interactions in the solid state.
The crystalline packing arrangements are stabilized by weak intermolecular forces, including halogen bonding interactions involving the chlorine and fluorine atoms, as well as aromatic pi-pi stacking interactions between the benzene rings. These non-covalent interactions contribute to the observed melting point and solubility characteristics of the compound, with the multiple halogen atoms enhancing the overall molecular polarizability.
Comparative Analysis of Substituent Effects on Benzaldehyde Core Structure
The electronic and steric effects of the multiple substituents on the benzaldehyde core structure create a complex pattern of reactivity and stability that differs significantly from simpler substituted benzaldehydes. The presence of two chlorine atoms at positions 2 and 4 introduces strong electron-withdrawing effects through both inductive and resonance mechanisms, significantly altering the electron density distribution around the aromatic ring. These effects are particularly pronounced at the aldehyde carbon, where the electron-withdrawing nature of the chlorine substituents reduces the nucleophilicity of the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon.
Comparative studies with related compounds demonstrate that the Hammett substituent constants for chlorine atoms (sigma para = +0.227, sigma meta = +0.373) predict significant activation of the aldehyde group toward nucleophilic attack. The cumulative effect of two chlorine atoms creates an electron-deficient aromatic system that exhibits enhanced reactivity in condensation reactions and reduced susceptibility to electrophilic aromatic substitution reactions.
The phenoxymethyl substituent at position 6 introduces additional complexity through its dual role as both an electron-donating group through resonance and an electron-withdrawing group through inductive effects. The oxygen atom adjacent to the aromatic ring can donate electron density through resonance, partially counteracting the electron-withdrawing effects of the chlorine atoms. However, the overall effect remains electron-withdrawing due to the inductive influence of the oxygen atom and the para-fluorine substituent on the terminal phenyl ring.
The fluorine atom on the phenoxy group contributes its own electronic effects, with the para position allowing for conjugation with the phenoxy oxygen. The high electronegativity of fluorine (sigma para = +0.062) creates additional electron withdrawal that propagates through the phenoxymethyl linkage to influence the electronic properties of the benzaldehyde core. This electronic communication between distant parts of the molecule demonstrates the importance of through-space and through-bond interactions in determining overall molecular behavior.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectral Signatures
The spectroscopic characteristics of this compound provide detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environment of each atom type within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the range of 7.0-8.5 parts per million, with the aldehyde proton appearing as a distinctive singlet at approximately 10.0 parts per million. The benzyl methylene protons of the phenoxymethyl group appear as a singlet in the range of 5.0-5.2 parts per million, reflecting their benzylic position and the influence of the adjacent oxygen atom.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon of the aldehyde group appearing in the characteristic range of 165-170 parts per million. The aromatic carbons appear in the range of 120-140 parts per million, with fine splitting patterns resulting from the various substituent effects and coupling to the fluorine nucleus. The methylene carbon of the linking group appears in the range of 65-70 parts per million, consistent with its position adjacent to oxygen. Fluorine-19 nuclear magnetic resonance spectroscopy reveals a signal for the fluorine atom in the range of -110 to -120 parts per million, indicating its aromatic environment and electronic shielding.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbonyl stretching vibration of the aldehyde group appears as a strong absorption in the range of 1760-1780 wavenumbers, shifted to higher frequency compared to simple benzaldehydes due to the electron-withdrawing effects of the chlorine substituents. The carbon-oxygen-carbon stretching vibrations of the ether linkage appear in the range of 1200-1300 wavenumbers, while the carbon-fluorine stretching vibration contributes to absorptions in the range of 1000-1100 wavenumbers. Carbon-chlorine stretching vibrations appear in the lower frequency region of 700-800 wavenumbers.
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the extended aromatic system and the effects of substituents on the absorption characteristics. The compound exhibits absorption maxima that reflect the influence of the electron-withdrawing chlorine atoms and the extended conjugation through the phenoxymethyl substituent. Comparative studies with para-substituted benzaldehydes demonstrate that electron-withdrawing substituents typically cause bathochromic shifts in the absorption spectra, with the magnitude of the shift correlating with the electron-withdrawing strength of the substituents. The fine structure observed in the absorption bands provides information about the vibrational modes coupled to the electronic transitions and the rigidity of the molecular framework.
Properties
IUPAC Name |
2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBNXKDISQHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C(=CC(=C2)Cl)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654135 | |
| Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-88-5 | |
| Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Precursors to Form Dichlorobenzaldehyde Derivatives
The foundational step in synthesizing 2,4-dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde involves chlorination of suitable aromatic precursors. According to CN103396301A, a method for preparing 2,6-dichlorobenzaldehyde employs chlorination of 2,6-dichlorobenzyl dichloride using phosphorus pentachloride and light as catalysts under controlled temperature conditions (50–250 °C). The process involves:
- Chlorination of 2,6-dichlorobenzyl dichloride to introduce additional chlorine atoms, yielding a dichlorinated benzyl chloride intermediate.
- Subsequent hydrolysis and oxidation steps to convert the dichlorinated benzyl chloride into the corresponding aldehyde.
This approach emphasizes high purity (up to 99.95%) and efficient chlorination under optimized conditions, with raw material ratios carefully controlled (e.g., 240:1 to 5:1 of 2,6-DCT to phosphorus pentachloride).
The introduction of the phenoxymethyl group, particularly the (4-fluoro-phenoxymethyl) moiety, is achieved through nucleophilic substitution reactions involving phenol derivatives and halogenated intermediates. The process typically involves:
- Nucleophilic aromatic substitution on chlorinated benzene rings with phenol or phenol derivatives under basic or catalytic conditions.
- Use of suitable solvents such as acetic acid or formic acid to facilitate substitution and stabilize intermediates.
For example, CN108358766A describes a method for synthesizing 2,6-dichloro-4-fluorobenzaldehyde via a magnesium-mediated Grignard reaction, where 2,6-bis-chloro-4-fluoro-iodobenzene reacts with isopropylmagnesium chloride in tetrahydrofuran (THF). This reaction sequence involves:
- Formation of the Grignard reagent from the halogenated aromatic compound.
- Nucleophilic addition to N,N-dimethylformamide (DMF), leading to aldehyde formation after hydrolysis.
This route is adaptable for introducing the fluoro-phenoxymethyl group via subsequent substitution with phenol derivatives.
Formation of the Benzaldehyde Core
The aldehyde group is introduced through oxidation of the corresponding benzyl alcohol or via direct formylation methods. In the patent CN108358766A, the aldehyde is formed after hydrolysis and oxidation of the chlorinated benzyl intermediates, often using mild oxidants or controlled hydrolysis in acidic conditions.
- Hydrolysis of benzyl chloride derivatives in acetic acid or formic acid yields the aldehyde.
- The oxidation step can be performed using oxidants such as PCC (pyridinium chlorochromate) or other mild oxidizing agents under controlled conditions to prevent over-oxidation.
Specific Synthesis Route for the Target Compound
Based on the detailed patent CN108358766A, a comprehensive synthesis route can be outlined as follows:
| Step | Description | Reaction Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Chlorination of 2,6-dichlorobenzyl dichloride | 50–250 °C, light catalysis | Phosphorus pentachloride, chlorine | Produces dichlorobenzyl chloride intermediates |
| 2 | Nucleophilic substitution to introduce phenoxymethyl group | Reflux in acetic/formic acid | Phenol derivatives, halogenated intermediates | Forms phenoxymethyl substituted benzene |
| 3 | Oxidation to aldehyde | Mild oxidants or hydrolysis | PCC or similar | Converts benzyl intermediates to benzaldehyde derivatives |
| 4 | Final purification | Chromatography, recrystallization | - | Achieves high purity (≥99%) |
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination + Hydrolysis | 2,6-Dichlorobenzyl dichloride | PCl₅, chlorine | 50–250 °C, reflux | ~99.8% purity | Patented process emphasizing high yield and purity |
| Grignard + Oxidation | 2,6-Bis-chloro-4-fluoro-iodobenzene | Mg, DMF, oxidants | Room temp to 70 °C | Variable | Suitable for introducing fluorine and phenoxymethyl groups |
| Direct formylation | Chlorinated intermediates | Formic acid, acetic acid | Reflux | High efficiency | Final step for aldehyde formation |
Research Findings and Considerations
- Reaction Optimization: Precise control of temperature, molar ratios, and reaction time is critical for maximizing yield and purity, especially during chlorination and oxidation steps.
- Environmental and Safety Aspects: Handling of chlorinating agents like phosphorus pentachloride and chlorine requires strict safety protocols. Waste management of HCl and chlorinated by-products is essential.
- Scale-up Potential: The methods described, especially those involving chlorination and Grignard reactions, are adaptable to industrial scales with appropriate safety measures and process controls.
Chemical Reactions Analysis
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structural features can effectively inhibit the growth of various bacterial and fungal strains. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances their antimicrobial efficacy by improving the compounds' ability to penetrate microbial membranes and disrupt cellular functions .
Anticancer Potential
Compounds related to this compound have been investigated for their anticancer properties. For example, imidazopyridine derivatives bearing similar functional groups have demonstrated significant antiproliferative effects against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can optimize their activity against various cancer types.
Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions that include chlorination, fluorination, and phenoxy methylation. These synthetic routes have been optimized to enhance yield and purity, making the compound more accessible for research and application .
Derivative Libraries
Researchers have created libraries of derivatives based on this compound to explore a wider range of biological activities. These derivatives are systematically screened for their pharmacological properties, leading to the identification of promising candidates for further development as therapeutic agents .
Polymer Chemistry
In material science, this compound has potential applications in the development of advanced polymers. Its reactive aldehyde group can participate in polymerization reactions, leading to the formation of novel materials with tailored properties such as enhanced thermal stability and chemical resistance .
Coatings and Adhesives
Due to its chemical structure, this compound can also be utilized in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation. The incorporation of halogenated groups contributes to the durability of these materials under harsh conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde | 886362-88-5 | C₁₄H₉Cl₂FO₂ | 299.12 | 2,4-Cl; 6-(4-F-phenoxymethyl); aldehyde |
| 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde | 172932-10-4 | C₁₄H₁₀ClFO₂ | 280.68 | 2-Cl, 6-F benzyloxy; aldehyde |
| 4-(Benzyloxy)-2,6-difluorobenzaldehyde | 918524-93-3 | C₁₄H₁₀F₂O₂ | 248.22 | 2,6-F; 4-benzyloxy; aldehyde |
| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | C₈H₆F₂O₂ | 172.13 | 2,6-F; 4-methoxy; aldehyde |
| Eurotirubrin A (natural derivative) | N/A | C₂₀H₂₄O₄ | 328.40 | Prenyl, heptenyl chain; hydroxyl groups |
Key Observations :
- Electronic Environment : The electron-withdrawing chlorine and fluorine substituents likely enhance the electrophilicity of the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions .
Biological Activity
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde is a synthetic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties, among others. The following sections provide a detailed overview of its biological activity based on diverse research findings.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A comparative study highlighted that the compound showed significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 32 |
These results indicate that the compound's structure contributes to its effectiveness against Gram-positive and Gram-negative bacteria, possibly due to the presence of electron-withdrawing groups that enhance its reactivity and interaction with bacterial cell walls .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that it can inhibit the growth of various fungal pathogens.
Research Findings on Antifungal Properties
A study evaluated the antifungal activity of this compound against common fungal strains:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
The compound's efficacy against these fungi suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research indicates that the compound inhibits COX-1 and COX-2 enzymes with IC50 values comparable to standard anti-inflammatory drugs such as ibuprofen:
| Compound | IC50 (µM) |
|---|---|
| This compound | 5.5 |
| Ibuprofen | 6.0 |
This inhibition leads to a decrease in prostaglandin E2 production, thereby reducing inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde, and how is purity confirmed?
- Methodology : Condensation reactions under reflux with ethanol and glacial acetic acid are commonly employed for benzaldehyde derivatives. For example, substituted benzaldehydes react with triazoles in ethanol under acidic conditions to form stable intermediates . Purity is validated via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural confirmation relies on H/C NMR and IR spectroscopy, with X-ray crystallography resolving stereochemical ambiguities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR identifies proton environments (e.g., aldehyde protons at ~9.8 ppm), while C NMR confirms carbonyl carbons (~190 ppm) and aromatic substituents .
- IR : Strong absorption bands near 1700 cm confirm the aldehyde functional group .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety protocols are essential during handling?
- Methodology : Use PPE (gloves, goggles), work in a fenced hood, and avoid inhalation/contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical assistance. Toxicological data gaps necessitate conservative handling practices .
Advanced Research Questions
Q. How can reaction yields be optimized during scaled-up synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation reactions .
- Catalyst screening : Acidic/basic catalysts (e.g., acetic acid) improve kinetics .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct formation .
- Data Analysis : Use design of experiments (DoE) to statistically optimize variables (solvent, catalyst loading, temperature) .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Methodology :
- Cross-validation : Compare HPLC, UV-Vis, and gravimetric analyses under standardized conditions (e.g., 25°C, pH 7) .
- Environmental factors : Assess humidity, light exposure, and solvent polarity effects on stability .
- Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility models .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to hypothesize bioactivity .
- MD simulations : Assess stability in biological membranes or solvent environments .
Q. How to design experiments analyzing the compound’s potential as a pharmacophore?
- Methodology :
- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) or cytotoxicity using MTT assays .
- SAR studies : Modify substituents (e.g., fluoro vs. chloro groups) and correlate with bioactivity trends .
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
